molecular formula C23H32N2O B5196409 3-(ADAMANTAN-1-YL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}UREA

3-(ADAMANTAN-1-YL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}UREA

Cat. No.: B5196409
M. Wt: 352.5 g/mol
InChI Key: AIYDKXQZJFZXJQ-UHFFFAOYSA-N
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Description

3-(ADAMANTAN-1-YL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}UREA is a complex organic compound featuring an adamantane core, a phenyl group, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ADAMANTAN-1-YL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}UREA typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantane with a suitable halogenating agent to form an adamantyl halide. This intermediate is then reacted with an amine to form the adamantyl amine derivative. The final step involves the reaction of the adamantyl amine with an isocyanate to form the urea linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(ADAMANTAN-1-YL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}UREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane ketones, while reduction may yield adamantane alcohols .

Scientific Research Applications

3-(ADAMANTAN-1-YL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}UREA has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(ADAMANTAN-1-YL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}UREA involves its interaction with specific molecular targets. The adamantane core is known to interact with hydrophobic pockets in proteins, while the phenyl group can engage in π-π interactions. The urea linkage can form hydrogen bonds with biological targets, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(adamantan-1-yl)-3-(prop-2-enoyl)urea
  • N,N-Di(prop-2-yn-1-yl)adamantan-1-amines
  • Adamantane-containing amines and diamines

Uniqueness

3-(ADAMANTAN-1-YL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}UREA is unique due to its combination of an adamantane core, a phenyl group, and a urea linkage. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O/c1-15(2)19-6-5-7-20(11-19)22(3,4)24-21(26)25-23-12-16-8-17(13-23)10-18(9-16)14-23/h5-7,11,16-18H,1,8-10,12-14H2,2-4H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYDKXQZJFZXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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